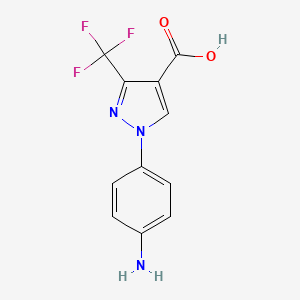
1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid, also known as ATPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. ATPC is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied in detail.
Mécanisme D'action
The mechanism of action of 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves its ability to bind to specific targets, such as copper ions or enzymes, and induce a physiological response. For example, this compound binds to copper ions and undergoes a color change, which can be used to detect the presence of copper ions in biological samples. This compound also binds to carbonic anhydrase IX and inhibits its activity, which can potentially lead to the selective destruction of cancer cells. The mechanism of action of this compound as a photosensitizer involves its ability to generate reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on its target and concentration. For example, this compound has been shown to induce a dose-dependent increase in reactive oxygen species in cancer cells, which can lead to cell death. This compound has also been shown to inhibit the activity of carbonic anhydrase IX, which can potentially lead to the selective destruction of cancer cells. Additionally, this compound has been shown to bind to copper ions and induce a color change, which can be used to detect the presence of copper ions in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has several advantages for lab experiments, including its ability to selectively bind to specific targets, such as copper ions or enzymes, and induce a physiological response. This compound also has potential as a photosensitizer in photodynamic therapy, which can selectively destroy cancer cells. However, the limitations of this compound include its potential toxicity at high concentrations and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the study of 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid, including its use as a fluorescent probe for the detection of copper ions in biological samples. This compound also has potential as a selective inhibitor of carbonic anhydrase IX, which can potentially lead to the selective destruction of cancer cells. Additionally, further studies are needed to determine the safety and efficacy of this compound as a photosensitizer in photodynamic therapy. Overall, the study of this compound has the potential to lead to the development of new diagnostic and therapeutic approaches for various diseases, including cancer.
Méthodes De Synthèse
1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been synthesized using various methods, including the reaction of 4-aminophenylhydrazine with 1,1,1-trifluoro-3-chloro-2-propanone, followed by the reaction of the resulting intermediate with ethyl acetoacetate. Another method involves the reaction of 4-aminophenylhydrazine with 1,1,1-trifluoro-3-chloro-2-propanone, followed by the reaction of the resulting intermediate with ethyl 2-oxo-4-phenylbutanoate. The synthesis of this compound has also been achieved using a one-pot reaction involving the reaction of 4-aminophenylhydrazine with 1,1,1-trifluoro-3-chloro-2-propanone and ethyl acetoacetate.
Applications De Recherche Scientifique
1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of copper ions. This compound has also been investigated for its potential as a selective inhibitor of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer. Additionally, this compound has been studied for its potential as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizing agent that selectively destroys cancer cells.
Propriétés
IUPAC Name |
1-(4-aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)9-8(10(18)19)5-17(16-9)7-3-1-6(15)2-4-7/h1-5H,15H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUXSZYCBWKRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=C(C(=N2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
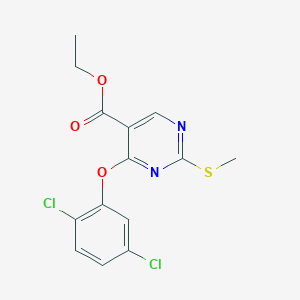
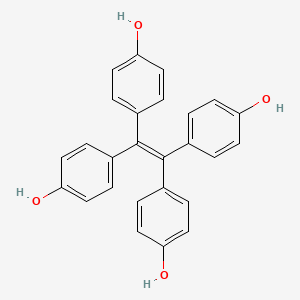

![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2762381.png)
![ethyl 2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2762383.png)
![2-(3,4-dimethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2762384.png)
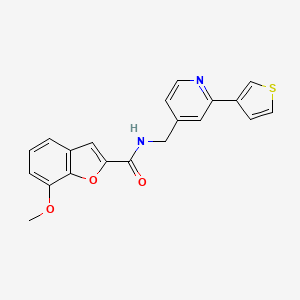

![7-isopropyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762388.png)
![4-isopentyl-N-isopropyl-1,5-dioxo-2-(2-oxo-2-(m-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2762389.png)
![N-[3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide](/img/structure/B2762390.png)
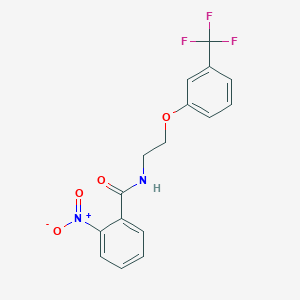
![2-chloro-N-[(2-ethoxypyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2762394.png)

